molecular formula C10H10BNO3 B2491289 1-Methoxyisoquinoline-4-boronic acid CAS No. 2377608-78-9

1-Methoxyisoquinoline-4-boronic acid

Cat. No.: B2491289
CAS No.: 2377608-78-9
M. Wt: 203
InChI Key: ZFOQECPSWCRGBI-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-4-boronic acid is a useful research compound. Its molecular formula is C10H10BNO3 and its molecular weight is 203. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

1-Methoxyisoquinoline-4-boronic acid plays a role in catalysis. For example, it's used in ligand-free, microwave-assisted Suzuki coupling reactions for synthesizing diverse 1,3-disubstituted isoquinolines (Prabakaran, Khan, & Jin, 2012).

Synthesis and Development of Fluorescent Sensors

This compound is also significant in the development of fluorescent sensors. Boronic acids, including this compound, are used to create sensors for monitoring glucose levels (Badugu, Lakowicz, & Geddes, 2005). Furthermore, it contributes to the development of wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes (Badugu, Lakowicz, & Geddes, 2005).

Chemosensor Development

The compound is involved in the design and synthesis of chemosensors for carbohydrates due to its ability to reversibly bind with diol-containing compounds (Laughlin, Wang, Ni, & Wang, 2012). Additionally, it has been used in synthesizing fluorescent boronic acids with high affinities for diols in aqueous solution at physiological pH (Cheng, Ni, Yang, & Wang, 2010).

Drug Discovery and Bioconjugation

This compound is utilized in bioconjugation, especially in the development of materials that establish reversible covalent bonds with oxygen/nitrogen nucleophiles (Russo, Padanha, Fernandes, Veiros, Corzana, & Gois, 2020). It's also employed in drug discovery processes, particularly in DNA-encoded chemical libraries (Stress, 2019).

Electroluminescence and Material Science

In material science, it's used in the synthesis of compounds that emit a green-blue color under UV light, which is significant for electroluminescence (Wu, Esteghamatian, Hu, Popović, Enright, Tao, D'Iorio, & Wang, 2000).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-Methoxyisoquinoline-4-boronic acid can be found on the product link provided by the manufacturer .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 1-Methoxyisoquinoline-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the isoquinoline moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the products of these reactions, which incorporate the isoquinoline moiety from this compound, could potentially interact with various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound serves as a building block for the synthesis of more complex molecules . The properties of these resulting molecules, including their potential biological activity, would be determined by their specific structure and the nature of the other components incorporated during the coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Properties

IUPAC Name

(1-methoxyisoquinolin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOQECPSWCRGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C2=CC=CC=C12)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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